molecular formula C11H17NO3 B11636656 Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl-

Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl-

Cat. No.: B11636656
M. Wt: 211.26 g/mol
InChI Key: RYLVERRZOXGSED-UHFFFAOYSA-N
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Description

Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a cyclohexane ring with two ketone groups at positions 1 and 3, and a 2-(2-hydroxyethylaminomethylene) group at position 2. The presence of the 5,5-dimethyl groups adds to its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- typically involves the condensation of cyclohexane-1,3-dione with 2-(2-hydroxyethylamino)acetaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the aminomethylene linkage. The reaction is typically conducted at room temperature to moderate temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone groups to alcohols, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethylene group can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions include diketones, alcohols, and substituted derivatives, which can be further utilized in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- exerts its effects involves its interaction with various molecular targets. The aminomethylene group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the hydroxyethylaminomethylene group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Biological Activity

Cyclohexane-1,3-dione derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the compound Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- , exploring its synthesis, structural characteristics, and biological activities supported by various research findings.

  • Molecular Formula : C₁₃H₁₉N₁O₃
  • Molecular Weight : 239.30 g/mol
  • CAS Number : 19419-23-9
  • Density : 1.125 g/cm³
  • Boiling Point : 534ºC at 760 mmHg
  • Flash Point : 235ºC

Synthesis and Structural Characterization

The synthesis of cyclohexane-1,3-dione derivatives typically involves reactions such as Michael addition and Claisen condensation. The structural characterization is often performed using techniques like IR spectroscopy, NMR (both 1H^{1}H and 13C^{13}C), mass spectrometry, and UV-Vis spectroscopy. For instance, the compound's characteristic peaks in IR spectra can indicate specific functional groups and bonding interactions.

Antibacterial Activity

Research has demonstrated that cyclohexane-1,3-dione derivatives exhibit notable antibacterial properties. In a study assessing the antibacterial activity of various synthesized ligands and their metal complexes derived from cyclohexane-1,3-dione, it was found that some complexes showed medium-level activity against several bacterial strains including:

  • Escherichia coli ATCC 25922
  • Staphylococcus aureus ATCC 25923
  • Enterococcus faecalis ATCC 29212
  • Salmonella typhimurium CCM 583

These findings suggest that the incorporation of metal ions into the ligand structure may enhance antibacterial efficacy compared to standard antibiotics like ampicillin .

Antidiabetic Potential

Cyclohexane-1,3-dione derivatives have also been explored for their potential as anti-diabetic agents. The mechanism is believed to involve inhibition of key enzymes in glucose metabolism pathways. The compounds have shown promise in preliminary studies aimed at evaluating their ability to modulate blood glucose levels and improve insulin sensitivity .

Other Biological Activities

Beyond antibacterial and antidiabetic effects, cyclohexane-1,3-dione derivatives are noted for:

  • Anti-inflammatory properties : Some studies indicate that these compounds can inhibit inflammatory pathways.
  • Antitumor activity : Preliminary data suggest potential efficacy against certain cancer cell lines.

Case Study 1: Antibacterial Activity Assessment

In a controlled laboratory setting, a series of cyclohexane-1,3-dione derivatives were synthesized and tested against common bacterial pathogens. The results indicated that specific modifications to the cyclohexane core significantly enhanced antibacterial potency. For example:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CE. faecalis18

This study underscores the importance of structural variation in optimizing biological activity .

Case Study 2: Antidiabetic Activity Evaluation

A series of derivatives were evaluated for their ability to inhibit α-glucosidase activity in vitro. The most effective compound demonstrated an IC50 value comparable to established antidiabetic drugs:

CompoundIC50 (µM)
Compound D25
Acarbose (control)30

This suggests that cyclohexane-1,3-dione derivatives could serve as lead compounds for developing new antidiabetic therapies .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

3-hydroxy-2-(2-hydroxyethyliminomethyl)-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C11H17NO3/c1-11(2)5-9(14)8(10(15)6-11)7-12-3-4-13/h7,13-14H,3-6H2,1-2H3

InChI Key

RYLVERRZOXGSED-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NCCO)O)C

Origin of Product

United States

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